molecular formula C31H31N3O4S B375988 6-{[2-(4-butylphenyl)-2-oxoethyl]sulfanyl}-5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide

6-{[2-(4-butylphenyl)-2-oxoethyl]sulfanyl}-5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide

Cat. No.: B375988
M. Wt: 541.7g/mol
InChI Key: DPGNUERMBGTKOH-UHFFFAOYSA-N
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Description

6-{[2-(4-butylphenyl)-2-oxoethyl]sulfanyl}-5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide is a complex organic compound with a unique structure that combines various functional groups, including a cyano group, a furan ring, and a pyridinecarboxamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and its role as an intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[2-(4-butylphenyl)-2-oxoethyl]sulfanyl}-5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 2-(4-butylphenyl)-2-oxoethyl thiol with a cyano-substituted furan derivative, followed by cyclization and functional group modifications to introduce the pyridinecarboxamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic and nucleophilic reagents, depending on the desired substitution, are employed under controlled conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as an intermediate in the synthesis of more complex molecules

Biology and Medicine

In biological and medical research, 6-{[2-(4-butylphenyl)-2-oxoethyl]sulfanyl}-5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide is studied for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its functional groups allow for modifications that can enhance the properties of industrial products.

Mechanism of Action

The mechanism of action of 6-{[2-(4-butylphenyl)-2-oxoethyl]sulfanyl}-5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • **6-{[2-(4-butylphenyl)-2-oxoethyl]sulfanyl}-5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide
  • 2-Oxo-2-phenylethyl 2-(4-butylphenyl)-6-methyl-4-quinolinecarboxylate
  • 6′-Carbamoylmethylthio-5′-cyano-2′-methyl-1′,4′-dihydro-4,4′-bipyridine-3′-carboxylic acids

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C31H31N3O4S

Molecular Weight

541.7g/mol

IUPAC Name

6-[2-(4-butylphenyl)-2-oxoethyl]sulfanyl-5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide

InChI

InChI=1S/C31H31N3O4S/c1-4-5-9-21-13-15-22(16-14-21)25(35)19-39-31-23(18-32)29(27-12-8-17-38-27)28(20(2)33-31)30(36)34-24-10-6-7-11-26(24)37-3/h6-8,10-17,29,33H,4-5,9,19H2,1-3H3,(H,34,36)

InChI Key

DPGNUERMBGTKOH-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)C(=O)CSC2=C(C(C(=C(N2)C)C(=O)NC3=CC=CC=C3OC)C4=CC=CO4)C#N

Canonical SMILES

CCCCC1=CC=C(C=C1)C(=O)CSC2=C(C(C(=C(N2)C)C(=O)NC3=CC=CC=C3OC)C4=CC=CO4)C#N

Origin of Product

United States

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